Methoxy(propan-2-yl)amine hydrochloride

Description

Nomenclature and Structural Classification

This compound exhibits a complex nomenclature system reflecting both systematic and common naming conventions used across different chemical databases and research publications. The compound is systematically designated as N-methoxypropan-2-amine hydrochloride according to International Union of Pure and Applied Chemistry nomenclature standards, emphasizing the methoxy substituent attached to the nitrogen atom of the isopropylamine framework. Alternative nomenclature includes 1-methoxypropan-2-amine hydrochloride, which emphasizes the positional relationship between the methoxy group and the amine functionality within the three-carbon chain structure.

The structural classification of this compound places it within the category of secondary amines, specifically N-alkoxy amines, due to the presence of the methoxy group directly bonded to the nitrogen atom. This classification distinguishes it from conventional primary and secondary amines where carbon substituents predominate. The compound exists in multiple stereoisomeric forms, with both (R)- and (S)-enantiomers being documented in chemical literature, each possessing distinct CAS registry numbers: 626220-76-6 for the (R)-enantiomer and related numbers for other stereoisomeric variants.

The molecular structure can be represented by the formula C₄H₁₂ClNO, indicating a molecular weight of 125.6 g/mol for the hydrochloride salt form. The canonical SMILES notation CC(COC)N.Cl provides a concise structural representation, while the InChI key RVDUOVVHQKMQLM-UHFFFAOYSA-N serves as a unique identifier for database searches and chemical informatics applications. This structural framework incorporates a methoxy group (-OCH₃) attached to the nitrogen of an isopropylamine unit, creating a distinctive chemical entity with unique reactivity patterns.

Table 1: Nomenclature and Structural Identifiers for this compound

| Identifier Type | Value |

|---|---|

| IUPAC Name | N-methoxypropan-2-amine hydrochloride |

| Alternative Name | 1-methoxypropan-2-amine hydrochloride |

| Molecular Formula | C₄H₁₂ClNO |

| Molecular Weight | 125.6 g/mol |

| CAS Number (R-enantiomer) | 626220-76-6 |

| SMILES Notation | CC(COC)N.Cl |

| InChI Key | RVDUOVVHQKMQLM-UHFFFAOYSA-N |

The structural classification extends to considerations of stereochemistry, where the compound exhibits chirality at the carbon bearing the amine group. This stereochemical complexity necessitates careful attention to enantiomeric purity in synthetic applications, particularly when the compound serves as a chiral building block or when specific stereochemical outcomes are desired in subsequent transformations. The hydrochloride salt formation involves protonation of the nitrogen atom, creating a quaternary ammonium species that significantly alters the physical and chemical properties compared to the free base form.

Historical Context and Research Significance

The historical development of this compound research traces back to broader investigations into N-alkoxy amine chemistry, which gained prominence in the mid-20th century as synthetic chemists explored novel amine derivatives for pharmaceutical and industrial applications. Early research into this compound class emerged from studies investigating the reactivity patterns of N-substituted amines, particularly focusing on how methoxy substitution at nitrogen affects both chemical reactivity and biological activity profiles. The development of synthetic methodologies for preparing N-methoxy amines, including methoxy(propan-2-yl)amine derivatives, represented a significant advancement in synthetic organic chemistry, providing access to previously unexplored chemical space.

Research significance of this compound has evolved considerably since its initial synthesis, with contemporary studies focusing on its utility as a synthetic intermediate and its role in mechanistic investigations of amine chemistry. Patent literature from the late 20th century documents various synthetic approaches to preparing this compound and related derivatives, indicating sustained industrial interest in optimizing production methods and exploring new applications. These patents reveal the compound's importance in preparing more complex molecules, particularly in pharmaceutical chemistry where the methoxy-substituted amine functionality serves as a key structural element.

The compound has gained particular research significance in asymmetric synthesis applications, where its chiral nature and unique reactivity profile make it valuable for preparing enantiomerically pure compounds. Research investigations have demonstrated its utility in various synthetic transformations, including its conversion to other important pharmaceutical intermediates such as 2-amino-1-propanol derivatives, which are crucial building blocks in drug synthesis. The development of efficient synthetic routes to both enantiomers of the compound has enabled researchers to explore structure-activity relationships and optimize synthetic pathways for target molecule preparation.

Table 2: Research Milestones and Applications of this compound

| Research Area | Significance | Time Period |

|---|---|---|

| Initial Synthesis Development | First synthetic routes established | Mid-20th century |

| Patent Documentation | Industrial production methods | Late 20th century |

| Stereochemical Studies | Enantiomer-specific synthesis | 1990s-2000s |

| Pharmaceutical Applications | Drug intermediate development | 2000s-present |

| Mechanistic Investigations | Amine reactivity studies | 2000s-present |

Contemporary research applications of this compound extend into diverse areas of chemical investigation, including its use in biochemical assays where its unique structural features provide advantages over conventional amine substrates. The compound's ability to participate in various chemical transformations while maintaining its structural integrity makes it particularly valuable for mechanistic studies aimed at understanding reaction pathways and developing new synthetic methodologies. Research groups have utilized this compound to investigate the effects of N-methoxy substitution on reaction rates, selectivity, and product distributions in amine-mediated reactions.

The research significance of this compound continues to evolve with advances in synthetic methodology and analytical techniques. Modern studies employing sophisticated spectroscopic and computational methods have provided detailed insights into the electronic and steric effects of the methoxy substituent on amine reactivity, contributing to a deeper understanding of structure-reactivity relationships in N-substituted amines. These investigations have practical implications for drug design and development, where understanding the precise effects of structural modifications on molecular properties is crucial for optimizing therapeutic candidates.

Future research directions involving this compound are likely to focus on expanding its synthetic utility through the development of new catalytic transformations and exploring its potential in emerging areas such as medicinal chemistry and materials science. The compound's established synthetic accessibility and well-characterized properties position it as an attractive starting material for investigating novel chemical transformations and developing new synthetic strategies for complex molecule construction.

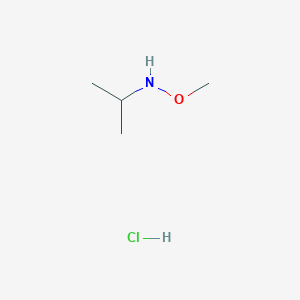

Structure

2D Structure

Properties

IUPAC Name |

N-methoxypropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO.ClH/c1-4(2)5-6-3;/h4-5H,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNCJQXQCWNAEKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NOC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421604-16-1 | |

| Record name | methoxy(propan-2-yl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Acid-Base Reaction with Hydrochloric Acid

The most direct and widely documented method for preparing methoxy(propan-2-yl)amine hydrochloride involves the reaction of methoxy(propan-2-yl)amine with aqueous hydrochloric acid. This process forms the corresponding hydrochloride salt through protonation of the amine group.

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Hydrochloric acid concentration | 30–40% (w/w), preferably 37% | High concentration favors salt formation |

| Equivalents of HCl | 2 to 5 equivalents | Ensures complete protonation |

| Reaction temperature | 25°C to 140°C | Autoclave conditions favor higher temp |

| Reaction time | 1 to 60 hours | Autoclave: 1–12 h; reflux: 30–60 h |

| Pressure | Atmospheric to 45 bar | Autoclave operation requires pressure |

Autoclave Reaction: The free amine is mixed with hydrochloric acid and heated in an autoclave at temperatures above 80°C (often 90–140°C) under pressures ranging from 3 to 45 bar for 1 to 12 hours. This method accelerates the reaction and improves yield and purity.

Reflux Reaction: Alternatively, the mixture is heated under reflux at atmospheric pressure for extended periods (30–60 hours), with intermittent addition of hydrochloric acid to maintain reaction progress.

After the reaction, the aqueous solvent is removed by distillation, yielding a viscous oil or solid of the hydrochloride salt.

Work-Up and Purification

Following salt formation, the reaction mixture undergoes purification to isolate pure this compound.

| Step | Description | Purpose |

|---|---|---|

| Cooling | Cool to 10–40°C | Prepares for base addition |

| Addition of inorganic base | Add aqueous NaOH or KOH to pH > 10 (preferably >12–14) | Liberates free amine from hydrochloride salt |

| Distillation | Remove water by distillation | Concentrates product |

| Filtration | Filter to remove insolubles | Clarifies product solution |

| Azeotropic distillation (optional) | Use organic solvents to remove residual water | Enhances purity and dryness |

The free amine can be re-protonated with hydrochloric acid to obtain the purified hydrochloride salt if needed.

Representative Experimental Procedure

An example from patent literature illustrates the preparation:

Reactants: (S)-1-Methoxy-2-propylamine (53.5 g, 0.6 mol, >99% ee) and 148 g (1.5 mol) of 37% aqueous hydrochloric acid.

Procedure: The amine is slowly added to the hydrochloric acid while maintaining temperature below 30°C. The mixture is stirred in an autoclave at 90°C under nitrogen at a pressure up to 5 bar for 10 hours. After cooling and decompression, water is distilled off.

Outcome: The product is a viscous oil-like (S)-2-aminopropan-1-ol hydrochloride with complete conversion confirmed by NMR and GC.

Analytical and Research Findings

Reaction Efficiency: The autoclave method is preferred due to shorter reaction times (1–12 hours) and higher purity compared to reflux (30–60 hours).

Purity Assessment: Nuclear Magnetic Resonance (NMR) and Gas Chromatography (GC) confirm complete conversion and purity.

Base Selection: Sodium hydroxide and potassium hydroxide are the preferred bases for neutralization due to their strong basicity and solubility.

Solvent Removal: Distillation and azeotropic techniques ensure removal of water and residual solvents, crucial for obtaining a stable, dry hydrochloride salt.

Summary Table of Preparation Methods

| Method | Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Autoclave Heating | 90–140°C, 3–45 bar, 1–12 h | Faster reaction, higher purity | Requires pressure equipment |

| Reflux Heating | 100°C, atmospheric pressure, 30–60 h | Simpler setup | Longer reaction time, lower yield |

| Base Neutralization | pH > 10–14 with NaOH/KOH aqueous solution | Efficient free amine liberation | Requires careful pH control |

| Distillation | Removal of water and solvents | Purifies and concentrates product | Potential thermal degradation if overheated |

Chemical Reactions Analysis

Types of Reactions

Methoxy(propan-2-yl)amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: this compound can participate in substitution reactions, where the methoxy or amine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Methoxy(propan-2-yl)amine hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of methoxy(propan-2-yl)amine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. It can inhibit specific enzymatic activities by binding to active sites or altering protein conformation . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aryl-Substituted Analogues

a. 1-(4-Methoxyphenyl)propan-2-amine Hydrochloride

- Molecular Formula: C10H14ClNO

- Properties : White crystals, water-soluble. Distinctive colorimetric responses (green with Mandelin’s reagent) and TLC Rf values (e.g., 0.73 in System TA) .

- Key Difference : The methoxy group is attached to a phenyl ring rather than an aliphatic chain, enhancing aromatic interactions in drug-receptor binding.

b. (4-Nitrophenyl)methylamine Hydrochloride

Alkyl Chain Variants

a. Ethyl(1-methoxypropan-2-yl)amine Hydrochloride

b. (2,4-Dichlorophenyl)methylamine Hydrochloride

Physicochemical and Analytical Properties

| Property | Methoxy(propan-2-yl)amine HCl | 1-(4-Methoxyphenyl)propan-2-amine HCl | (4-Nitrophenyl)methylamine HCl |

|---|---|---|---|

| Molecular Weight (g/mol) | 153.61 | 199.68 | 230.69 |

| Solubility | Water, methanol | Water | Limited in water; soluble in DCM |

| Chromatography (Rf) | N/A | 0.73 (System TA) | N/A |

| Purity | ≥95% (industrial grade) | ≥98% (analytical standard) | 99% (industrial grade) |

| Key Applications | Pharmaceutical intermediate | Forensic analysis | Agrochemical synthesis |

| References |

Biological Activity

Methoxy(propan-2-yl)amine hydrochloride, also known as (2S)-1-methoxypropan-2-ylamine hydrochloride, is a compound of increasing interest in the fields of chemistry and biology due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, synthesis methods, and relevant case studies.

This compound has the molecular formula C₇H₁₆ClNO and a molecular weight of 165.66 g/mol. The compound is characterized by the presence of a methoxy group and an amine structure that contributes to its unique chemical properties.

Synthesis Methods:

-

Basic Synthesis:

- The compound can be synthesized by reacting (2S)-1-methoxypropan-2-amine with methyl iodide in the presence of a base such as sodium hydroxide or potassium carbonate, followed by hydrochloric acid to form the hydrochloride salt.

- Conditions: Room temperature to slightly elevated temperatures, typically using solvents like methanol or ethanol.

-

Industrial Production:

- Industrial methods often involve batch reactions optimized for yield and purity, incorporating purification steps such as recrystallization and distillation.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. It may act as a substrate or inhibitor in various enzymatic reactions, influencing metabolic pathways and potentially leading to therapeutic effects.

Key Mechanisms:

- Enzyme Modulation: The compound has been studied for its effects on beta-secretase (BACE1), an important target in Alzheimer's disease research. Inhibitors derived from methoxypropan-2-ylamine have shown significant potency against BACE1, suggesting potential use in neurodegenerative disorder therapies .

Biological Activities

Research indicates that this compound exhibits several biological activities:

-

Antimicrobial Properties:

- Preliminary studies suggest potential antimicrobial effects, making it a candidate for further exploration in treating infections.

-

Anti-inflammatory Effects:

- The compound may possess anti-inflammatory properties, contributing to its therapeutic potential in inflammatory diseases.

-

Anticancer Activity:

- Some derivatives have demonstrated anticancer effects through inhibition of cell proliferation pathways, indicating possible applications in oncology.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

| Compound | BACE1 IC50 (μM) | BACE2 IC50 (μM) | CatD IC50 (μM) | WCA IC50 (nM) | MDR Efflux Ratio |

|---|---|---|---|---|---|

| 12 | 0.078 | 0.228 | >100 | 0.024 | 3.2 |

The above table summarizes the potency of various compounds derived from methoxypropan-2-ylamine against different targets, highlighting its potential as a therapeutic agent in neurological disorders .

Case Study: Alzheimer’s Disease

In studies focusing on Alzheimer's disease, compounds based on methoxy(propan-2-yl)amine have been shown to inhibit BACE1 effectively, which is crucial for reducing amyloid-beta peptide production—a hallmark of Alzheimer's pathology. These findings suggest that methoxy(propan-2-yl)amine derivatives could serve as lead compounds for drug development targeting neurodegeneration .

Q & A

Basic Research Questions

Q. What are the optimized synthetic pathways for Methoxy(propan-2-yl)amine hydrochloride, and how can retrosynthetic analysis improve yield?

- Methodological Answer : Retrosynthetic planning using AI models (e.g., Template_relevance Reaxys, BKMS_METABOLIC) can predict feasible routes. One-step synthesis focuses on direct precursors like cyclopropyl derivatives or substituted phenethylamines. Key reagents include lithium aluminum hydride (reduction) or potassium permanganate (oxidation), with anhydrous conditions for stability. Batch-specific purity ≥98% is achievable via column chromatography and recrystallization .

Q. How is crystallographic characterization performed for this compound, and what software is recommended?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL (v.2018/3) allows refinement of high-resolution data. For twinned crystals, SHELXPRO interfaces with SHELXL to handle pseudo-merohedral twinning. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures accuracy. Hydrogen bonding networks can be visualized via Olex2 .

Q. What safety protocols are critical for handling this compound in the lab?

- Methodological Answer :

- Acute Toxicity : Classified under H302 (oral toxicity). Use PPE (gloves, lab coat, N95 respirator) and work in a fume hood.

- First Aid : Immediate eye rinsing (15 min under water), 48-hour medical observation post-exposure .

- Storage : -20°C in airtight containers; stability ≥5 years .

Advanced Research Questions

Q. How does the position of the methoxy group influence pharmacological activity compared to para/meta isomers?

- Methodological Answer : In vitro assays (e.g., rat brain tissue studies) show ortho-methoxy substitution (as in 2-MA) reduces serotonin release/reuptake modulation compared to para/meta isomers. Competitive radioligand binding (5-HT2A receptors) and HPLC quantification of monoamine levels are used to validate structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.